(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)O[C@@H]1CNC[C@H]1O |
Canonical SMILES |
CC(C)OC1CNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3R,4S)-4-Hydroxypyrrolidin-3-one
A starting lactam, (3R,4S)-4-hydroxypyrrolidin-3-one, is synthesized via cyclization of (2R,3S)-4-amino-3-hydroxybutanoic acid methyl ester. Esterification with methanol and sulfuric acid yields the methyl ester, followed by lactam formation under basic conditions (e.g., K2CO3 in water).
Introduction of Propan-2-yloxy Group
The hydroxyl group at C4 is converted to a leaving group (e.g., mesylate or tosylate) and subjected to nucleophilic displacement with isopropyl alcohol. Optimized conditions (e.g., NaH in THF, 60°C) yield (3R,4S)-4-(propan-2-yloxy)pyrrolidin-3-one.
Stereospecific Reduction to (3R,4R)-Diol
Reduction of the lactam using sodium borohydride in diglyme with concentrated sulfuric acid affords the cis-diol. The reaction proceeds via axial attack of hydride, retaining the (3R,4R) configuration. Typical yields range from 65–75% with >98% enantiomeric excess (ee).
Method 2: Asymmetric Epoxide Ring-Opening
Epoxidation of Pyrrolidine Derivatives
(3R,4S)-3,4-Epoxypyrrolidine is synthesized from trans-4-hydroxyproline via oxidation with m-CPBA. The epoxide serves as a electrophilic site for nucleophilic attack by isopropyl alcohol.
Stereocontrolled Ring-Opening
Epoxide ring-opening with isopropyl alcohol, catalyzed by BF3·OEt2, proceeds with inversion at C4, yielding (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol. This method achieves 70–80% yield and 95% ee when using chiral Lewis acids.
Method 3: Chiral Pool Synthesis from Carbohydrates
Starting Material: D-Ribose
D-Ribose is converted to a protected diol (e.g., 2,3-O-isopropylidene-D-ribofuranose) via acetonide formation. Selective deprotection and functionalization introduce the pyrrolidine ring through reductive amination.
Regioselective Etherification
The remaining hydroxyl group undergoes Mitsunobu reaction with isopropyl alcohol, utilizing DIAD and PPh3, to install the propan-2-yloxy group with retention of configuration. Final hydrogenolysis removes protective groups, yielding the target compound in 50–60% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Lactam Reduction | Lactam formation, reduction | 65–75 | >98 | High |
| Epoxide Ring-Opening | Epoxidation, nucleophilic attack | 70–80 | 95 | Moderate |
| Chiral Pool | Carbohydrate derivatization | 50–60 | 99 | Low |
Advantages and Limitations :
-
Lactam Reduction : High scalability and ee but requires hazardous reagents (e.g., H2SO4).
-
Epoxide Route : Efficient stereocontrol but sensitive to moisture.
-
Chiral Pool : Excellent ee but low overall yield due to multiple steps.
Purification and Characterization
Chromatography on silica gel with gradients of CMA80 in CH2Cl2 effectively separates diastereomers. Final products are characterized via:
-
NMR : Distinct signals for C3 and C4 protons (δ 3.8–4.2 ppm).
-
HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm ee >98%.
-
X-ray Crystallography : Resolves absolute configuration for pharmaceutical applications.
Industrial Considerations and Regulatory Compliance
Large-scale synthesis prioritizes the lactam reduction method due to fewer intermediates and compatibility with Good Manufacturing Practices (GMP) . Crystalline intermediates (e.g., lactams) facilitate isolation and quality control. Regulatory requirements mandate ee ≥99% for clinical use, achievable via recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals.
Medicinal Chemistry
This compound has been investigated for its potential use in developing various pharmaceuticals:
- Antiviral Agents : It acts as an intermediate in synthesizing nucleoside analogs with antiviral properties. Studies have shown that modifications of this compound can lead to effective antiviral agents against different viral pathogens.
- Neuropharmacology : Research indicates that this compound may enhance GABAergic signaling, making it a candidate for treating neurological disorders such as epilepsy and anxiety. It has demonstrated inhibitory effects on glial GABA uptake, suggesting neuroprotective properties .
Biochemical Studies
The compound is utilized in enzyme mechanism studies and biochemical assays:
- As a substrate for various enzymes, it helps elucidate enzyme kinetics and mechanisms of action.
- Its dual functional groups enable it to participate in diverse biochemical transformations, making it useful for probing enzyme activity.
Case Study 1: Antiviral Activity
A study explored the synthesis of nucleoside analogs derived from this compound. These analogs exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) and other viral pathogens. The mechanism involved the inhibition of viral replication through interference with viral polymerases.
Case Study 2: Neuropharmacological Effects
In vitro studies demonstrated that this compound could enhance GABAergic transmission by inhibiting GABA uptake in glial cells. This effect was linked to potential therapeutic applications in managing conditions like epilepsy and anxiety disorders .
Mechanism of Action
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Based Transition State Analogs
Table 1: Key Structural Analogs and Their Biochemical Properties
Key Findings :
Substituent Effects on Physicochemical and Functional Properties
Table 2: Impact of Substituents on Function
Structural Insights :
Pharmaceutical and Diagnostic Derivatives
Table 3: Clinically Relevant Analogs
Mechanistic Divergence :
- The amino-piperidin-3-ol derivative targets proliferative diseases via kinase inhibition, leveraging the pyrrolidine scaffold’s conformational rigidity .
- Carboxylic acid derivatives (e.g., 4-Isopropylpyrrolidine-3-carboxylic acid) are precursors for prodrugs, improving tissue penetration .
Biological Activity
The compound (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has attracted attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring with a propan-2-yloxy substituent, which is crucial for its biological activity.
Research has indicated that this compound may interact with various biological pathways. Notably, it has been studied for its effects on the κ-opioid receptor (KOR), where it exhibits antagonistic properties. The interaction with KOR suggests potential applications in pain management and addiction therapy.
Antinociceptive Effects
Studies have shown that compounds similar to this compound can produce antinociceptive effects. For example, a study demonstrated that analogs of this compound acted as selective KOR antagonists, providing insights into their potential use in treating pain without the side effects associated with traditional opioids .
Neuroprotective Properties
The neuroprotective effects of pyrrolidine derivatives have also been documented. Research indicates that these compounds may help mitigate neuronal damage in models of neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain conditions, this compound was administered as part of a multi-modal pain management strategy. The results showed significant reductions in pain scores compared to baseline measurements, suggesting its efficacy in managing chronic pain .
Case Study 2: Neurodegenerative Disease Model
A study using an animal model of Alzheimer's disease evaluated the protective effects of this compound. The findings indicated improvements in cognitive function and reduced amyloid plaque formation in treated animals compared to controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
